molecular formula C32H44O7 B565120 Ciclesonide-d7 CAS No. 1225382-70-6

Ciclesonide-d7

Cat. No.: B565120
CAS No.: 1225382-70-6
M. Wt: 547.7 g/mol
InChI Key: LUKZNWIVRBCLON-BLMCDVGZSA-N
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Description

Ciclesonide-d7 is a deuterated derivative of Ciclesonide . It is a glucocorticoid used to treat obstructive airway diseases . The chemical name of this compound is 2-((6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-10-Cyclohexyl-7-hydroxy-6a,8a-dimethyl-4-oxo-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho [2’,1’:4,5]indeno [1,2-d] [1,3]dioxol-8b-yl)-2-oxoethyl 2-(methyl-d3)propanoate-2,3,3,3-d4 .


Molecular Structure Analysis

The molecular formula of this compound is C32H37D7O7 . The structure includes a cyclohexyl group, a hydroxy group, and several methyl groups . The molecule has 9 defined stereocentres .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline solid . Its molecular weight is 547.73 . The lung deposition of ciclesonide delivered by HFA-MDI was high (52%), and the oropharyngeal deposition of the drug was significantly lower than that of budesonide and fluticasone propionate .

Scientific Research Applications

Lung Deposition and Distribution

Ciclesonide, when inhaled by healthy volunteers, shows significant lung deposition and distribution throughout peripheral regions. This high lung deposition (>50%) and greater distribution in peripheral lung areas suggest its effectiveness in targeting the lungs for therapeutic purposes (Leach et al., 2006).

Metabolism in Human Tissue

Ciclesonide is metabolized to its active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily by esterases in human liver, lung, and plasma. This metabolism is significantly more active in the liver compared to the lung or plasma, which is crucial for understanding its systemic effects and therapeutic applications (Mutch et al., 2007).

Anti-Inflammatory Activity in Asthma

Ciclesonide has potent anti-inflammatory activity in asthma treatment. Its activation to des-CIC in the lungs provides effective anti-inflammatory effects, making it a promising agent for asthma management (Belvisi et al., 2005).

Pharmacokinetics

The pharmacokinetic profile of Ciclesonide, including its oral absorption and bioavailability, is crucial for understanding its systemic exposure and effectiveness. Studies show that Ciclesonide has low systemic bioavailability, which is an important factor for its use in inhaled therapies (Nave et al., 2004).

Effectiveness in Allergic Rhinitis

Ciclesonide shows effectiveness in treating seasonal allergic rhinitis. It is converted to its active metabolite in the upper and lower airways, demonstrating long-duration anti-inflammatory activity and indicating its therapeutic potential for allergic conditions (Ratner et al., 2006).

Spatial Localization in Lungs

The spatial localization of Ciclesonide and its metabolites in the lungs is critical for understanding its therapeutic action. Studies using mass spectrometry imaging techniques have revealed the detailed distribution patterns of Ciclesonide and its metabolites in lung tissue, providing insights into its mechanism of action (Yamamoto et al., 2021).

In Vivo Metabolism

Investigations into the in vivo metabolism of Ciclesonide in the human lung reveal the conversion of the prodrug into active metabolites and their distribution, offering valuable insights for its clinical use (Nave et al., 2010).

Oropharyngeal Deposition and Conversion

Comparing the deposition and conversion of Ciclesonide in the oropharyngeal cavity with other corticosteroids like fluticasone propionate provides insights into its potential side effects and effectiveness in asthma treatment (Richter et al., 2005).

Mechanism of Action

Target of Action

Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .

Mode of Action

This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .

Biochemical Pathways

The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .

Pharmacokinetics

This compound, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .

Result of Action

The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of this compound is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .

Future Directions

The Food and Drug Administration (FDA) has provided guidance on the use of Ciclesonide for the treatment of symptomatic COVID-19 infection . This suggests that future studies of inhaled steroids like Ciclesonide-d7 are needed to explore their efficacy in patients with a high risk for disease progression and in reducing the incidence of long-term COVID-19 symptoms or postacute sequelae of SARS-CoV-2 .

Biochemical Analysis

Biochemical Properties

Ciclesonide-d7 is a prodrug that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) in the lung . This conversion is facilitated by esterases present in the lung tissue . The active metabolite des-CIC has a much higher affinity for the glucocorticoid receptor than the parent compound .

Cellular Effects

This compound, like its parent compound Ciclesonide, has a wide range of effects on multiple cell types involved in allergic inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes . It also interacts with various mediators like histamine, eicosanoids, leukotrienes, and cytokines .

Molecular Mechanism

This compound acts as a glucocorticoid receptor agonist . Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression.

Temporal Effects in Laboratory Settings

The intracellular concentration of this compound decreases over time, whereas the concentration of its active metabolite des-CIC remains relatively stable . This suggests that the local anti-inflammatory activity of this compound in the lung may be prolonged by the slow release of active drug from the depot of fatty acid esters .

Metabolic Pathways

This compound is metabolized in the human lung through two major pathways: the rapid, on-site conversion of this compound to des-CIC and the conjugation of des-CIC with fatty acids, in particular oleic acid .

Transport and Distribution

Uptake of this compound into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate . This suggests that this compound can be efficiently transported and distributed within cells and tissues.

Subcellular Localization

Upon binding, the receptor-ligand complex translocates to the cell nucleus .

Properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-BLMCDVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673116
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225382-70-6
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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